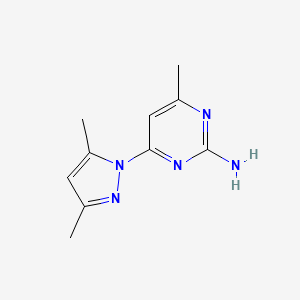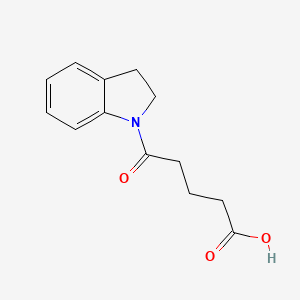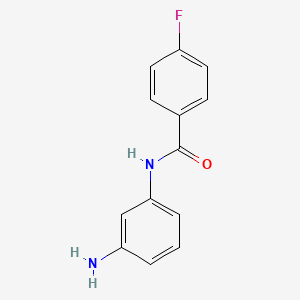
N-(3-アミノフェニル)-4-フルオロベンズアミド
説明
N-(3-aminophenyl)-4-fluorobenzamide is a compound that falls within the category of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of both an amino group and a fluorine atom within the molecule suggests that it may have unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where an amine is reacted with an acid chloride or anhydride. In the case of N-(3-aminophenyl)-4-fluorobenzamide, a similar approach could be employed, starting with the corresponding amine and acid chloride. For example, the synthesis of related compounds has been reported, such as the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride to produce fluorescent aminonaphthalic anhydrides , and the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from sulfonylaniline and nitrobenzoyl chloride followed by catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular framework. For instance, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined, which could provide insights into the potential molecular geometry and intermolecular interactions of N-(3-aminophenyl)-4-fluorobenzamide .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including cycloadditions, aminations, and hydrogenation processes. The formal [4+2] cycloaddition reaction of N-fluorobenzamides is an example of how these compounds can be transformed into other complex structures with potential applications . Additionally, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide involves hydrogenation, which is a critical step in reducing nitro groups to amino groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties significantly. For example, the introduction of a fluorine atom can increase the compound's lipophilicity, potentially affecting its biological activity. The crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, suggests that N-(3-aminophenyl)-4-fluorobenzamide could also exhibit polymorphism, which is an important consideration in drug development .
科学的研究の応用
センシングアプリケーション
N-(3-アミノフェニル)-4-フルオロベンズアミドに関連するボロン酸は、研究のさまざまな分野でますます利用されています . ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションで有用になります . これらのセンシングアプリケーションには、均一アッセイや不均一検出などがあります .
生物学的ラベリング
ボロン酸はジオールと重要な相互作用をするため、生物学的ラベリングから に至るまで、さまざまな分野で利用できます。これは、生物学的プロセスの追跡と研究に特に役立ちます。
タンパク質操作と修飾
ボロン酸は、タンパク質との相互作用、タンパク質の操作、細胞のラベリングで進歩が見られています . これは、タンパク質の構造と機能を研究するための新しい可能性を開きます。
分離技術
ボロン酸は分離技術にも使用されます . これは、生物学的サンプルに見られるような、複雑な混合物の精製に特に役立ちます。
治療薬の開発
ボロン酸は、治療薬の開発に使用されています . これは、さまざまな疾患に対する新しい効果的な治療法の必要性が高まっていることから、重要な研究分野です。
質量分析
プロトン化されたN-(3-アミノフェニル)-4-フルオロベンズアミドとその誘導体の気相でのフラグメンテーションが研究されています . これは、環境分析、食品および医薬品分析、合成ポリマー、生体ポリマーなど、多くの分野で広く使用されている技術である質量分析に役立ちます .
分光学的特性評価
N-(3-アミノフェニル)-4-フルオロベンズアミドの誘導体である4-(3-アミノフェニル)ベンゾニトリルの分子構造は、密度汎関数理論を使用して研究されています . これは、分子の特性と挙動を理解する上で重要な、分光学的特性評価に役立ちます。
インスリンの制御放出
ボロン酸は、インスリンの制御放出のためのポリマーに使用されてきました . これは、糖尿病の新しい治療法につながる可能性があります。
特性
IUPAC Name |
N-(3-aminophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZFORZODOSNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)


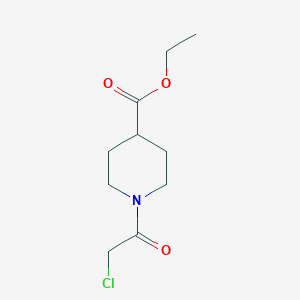
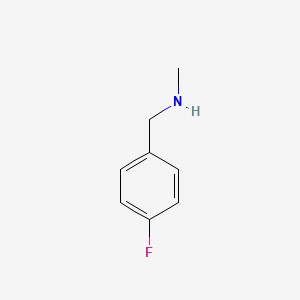
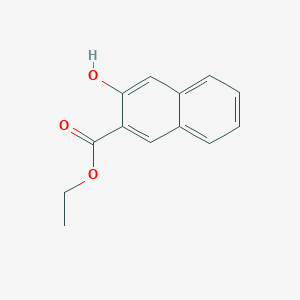
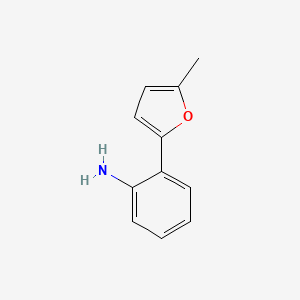
![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

